N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide
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Overview
Description
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide is an organic compound characterized by its unique structure, which includes two benzyl groups and two cyanoethyl groups attached to a central propanediamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of benzylamine with 2,2-bis(2-cyanoethyl)propanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzaldehyde and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N1,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its cyanoethyl groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Bis(2-(benzylthio)ethyl)propanediamide: Similar structure but with sulfur atoms instead of cyano groups.
N~1~,N~3~-Dibenzyl-2-hydroxy-propane derivatives: Similar core structure with hydroxyl groups instead of cyanoethyl groups.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
59709-18-1 |
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Molecular Formula |
C23H24N4O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N,N'-dibenzyl-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C23H24N4O2/c24-15-7-13-23(14-8-16-25,21(28)26-17-19-9-3-1-4-10-19)22(29)27-18-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-14,17-18H2,(H,26,28)(H,27,29) |
InChI Key |
RGKYPXOXTXUFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CCC#N)(CCC#N)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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